![molecular formula C16H12N6S B2388752 3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-17-6](/img/structure/B2388752.png)
3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several heterocyclic rings including pyridine, triazole, and pyridazine . These types of compounds are often studied for their potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, triazole, and pyridazine rings. These rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often results in increased stability . The sulfur atom in the sulfanyl group could potentially act as a bridge between two parts of the molecule, influencing its 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the sulfanyl group. For instance, the pyridine and triazole rings might undergo electrophilic aromatic substitution reactions . The sulfanyl group could potentially be oxidized or participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability and potentially its solubility in certain solvents . The sulfanyl group might influence its reactivity and possibly its acidity .Aplicaciones Científicas De Investigación
Cardiovascular Agents
- Coronary Vasodilating and Antihypertensive Activities : Some 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, closely related to the chemical , exhibit promising potential as cardiovascular agents with coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antimicrobial Agents
- Antimicrobial Properties : Compounds like 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines have shown potent antimicrobial properties, indicating their potential use in battling infections (Prakash et al., 2011).
Anti-Diabetic Drugs
- Dipeptidyl Peptidase-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines, which are structurally similar, have been synthesized and evaluated for their potential as anti-diabetic medications by inhibiting Dipeptidyl peptidase-4 (DPP-4) and demonstrating insulinotropic activities (Bindu et al., 2019).
Antihistaminic and Anti-inflammatory Agents
- Antihistaminic Activity and Eosinophil Infiltration Inhibition : Fused pyridazines, including triazolo[1,5-b]pyridazines, have shown potential as antihistaminic agents with the ability to inhibit eosinophil chemotaxis, suggesting their use in treating allergies and inflammation (Gyoten et al., 2003).
Anticancer Agents
- Cytotoxicity Against Cancer Cell Lines : Synthesized compounds like 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have shown cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines, indicating their potential in cancer treatment (Mamta et al., 2019).
Anxiolytic Activity
- Inhibition of [3H]diazepam Binding : Certain 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have shown activity in tests predictive of anxiolytic activity, representing a new class of compounds that inhibit [3H]diazepam binding (Albright et al., 1981).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
A related compound, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), has been shown to interact with thiols to accept one electron and produce an organosulfur radical . Pytz ultimately accepts two electrons to form H2pytz and is capable of oxidizing 2 equivalents of thiols .
Biochemical Pathways
The photophysical behavior of a related compound, 3-(pyridin-2-yl)triimidazotriazine (tt-py), has been investigated . This compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
A related compound, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), has been shown to efficiently oxidize thiols to disulfides in the presence of pytz in aqueous medium, as well as in the absence of a solvent under mild and metal-free conditions .
Action Environment
The photophysical behavior of a related compound, 3-(pyridin-2-yl)triimidazotriazine (tt-py), has been investigated under ambient conditions in both blended films and the crystalline phase .
Propiedades
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-3-9-17-12(5-1)11-23-15-8-7-14-19-20-16(22(14)21-15)13-6-2-4-10-18-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWIXVSAAOBBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

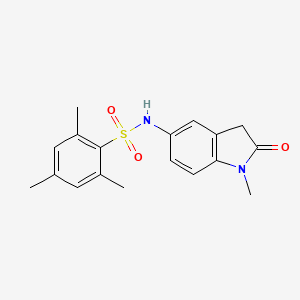
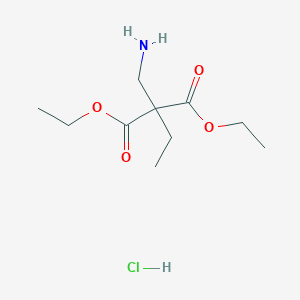

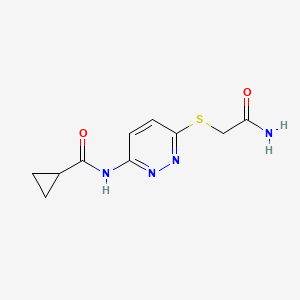


![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)
![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)
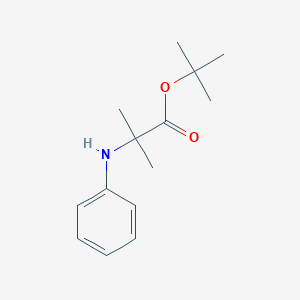
![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
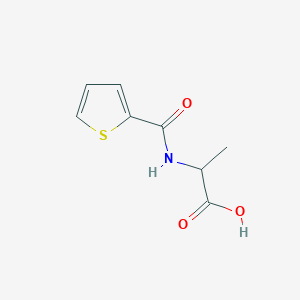
![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)